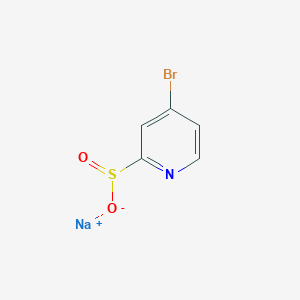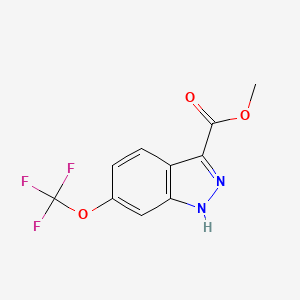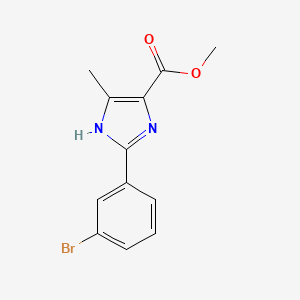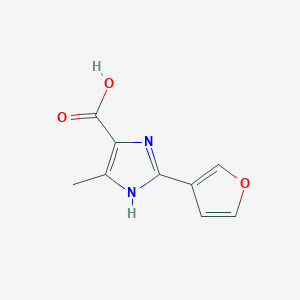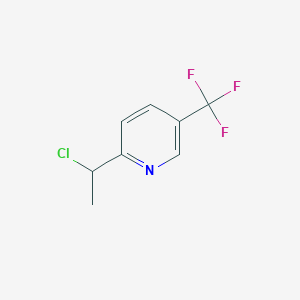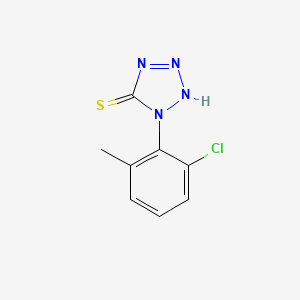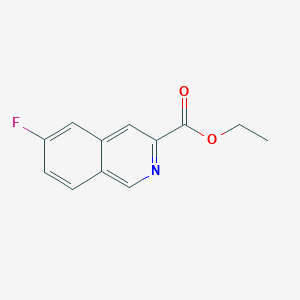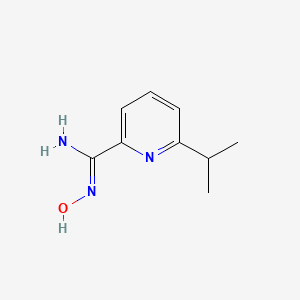
N-Hydroxy-6-isopropylpicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-isopropylpicolinimidamide is a chemical compound that belongs to the class of N-hydroxy amidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-hydroxy group and the isopropyl substituent on the picolinimidamide backbone imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-isopropylpicolinimidamide typically involves the reaction of 6-isopropylpicolinonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired amidine by treatment with a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the reaction temperature.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-isopropylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-6-isopropylpicolinimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-isopropylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active site residues, while the isopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but with a benzimidazole backbone.
N-Hydroxysuccinimide: Contains a succinimide ring instead of a picolinimidamide backbone.
Amidoximes: Compounds with an amino and a hydroxymino function on the same carbon.
Uniqueness
N-Hydroxy-6-isopropylpicolinimidamide is unique due to the presence of the isopropyl group on the picolinimidamide backbone, which imparts distinct chemical properties and enhances its potential for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N'-hydroxy-6-propan-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)7-4-3-5-8(11-7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
Clave InChI |
LIYUKRGFQARBDR-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=NC(=CC=C1)/C(=N/O)/N |
SMILES canónico |
CC(C)C1=NC(=CC=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


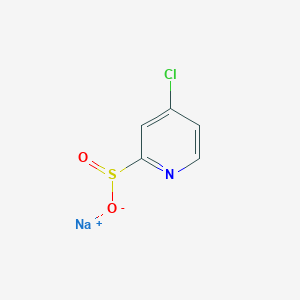
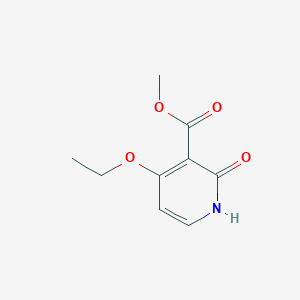
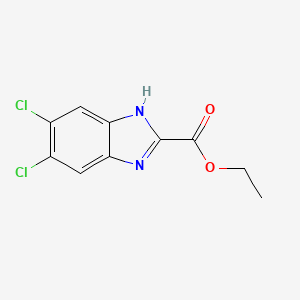
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)
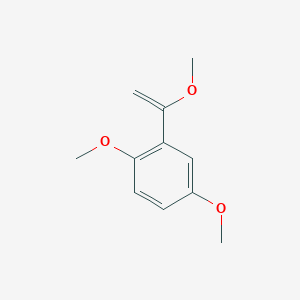
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
